molecular formula C22H22O6 B11648849 isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

isobutyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate

Cat. No.: B11648849
M. Wt: 382.4 g/mol
InChI Key: CDDWIRVWGAWIOJ-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromen-4-one core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-4-one core. This can be achieved through the condensation of appropriate phenolic and ketone precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 3-methylphenoxy group and the esterification with 2-methylpropyl acetate. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, the compound can interact with cellular signaling pathways, leading to anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylphenol: Known for its antioxidant properties.

    3-Methylguaiacol: Used in flavor and fragrance industries.

    Phenol, 2-methoxy-3-methyl-: Similar structure with potential biological activities.

Uniqueness

2-METHYLPROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromen-4-one core, combined with the 3-methylphenoxy group, provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

2-methylpropyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-14(2)11-27-21(23)13-25-16-7-8-18-19(10-16)26-12-20(22(18)24)28-17-6-4-5-15(3)9-17/h4-10,12,14H,11,13H2,1-3H3

InChI Key

CDDWIRVWGAWIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC(C)C

Origin of Product

United States

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